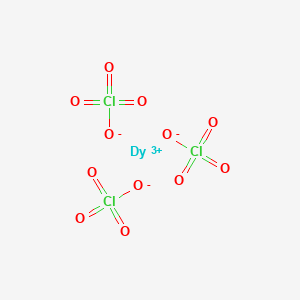
Dysprosium(3+) perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dysprosium(3+) complexes, including perchlorate salts, often involves the reaction of dysprosium salts with perchloric acid or perchlorate salts under controlled conditions. The process may vary depending on the desired crystal structure, purity, and physicochemical properties of the final product.
Molecular Structure Analysis
The molecular structure of dysprosium(3+) compounds can be quite complex, with coordination numbers typically ranging from 8 to 9 due to dysprosium's large ionic radius. The coordination environment is determined by the ligands surrounding the dysprosium ion, which in the case of perchlorate would involve oxygen atoms from the perchlorate anions. The molecular geometry can be influenced by factors such as solvent type and concentration of reactants.
Chemical Reactions and Properties
Dysprosium(3+) perchlorate may undergo various chemical reactions, including hydrolysis, depending on the pH and the presence of other ions or molecules in solution. The compound's chemical behavior is indicative of the lanthanide series, characterized by high reactivity towards water and other polar solvents, leading to the formation of hydrated complexes.
Physical Properties Analysis
The physical properties of dysprosium(3+) perchlorate include solubility in water and other polar solvents, melting point, and magnetic properties. The compound's luminescence properties are also of interest, with dysprosium(3+) ions showing strong emission in the visible to near-infrared range under certain conditions, which is valuable for optical applications.
Chemical Properties Analysis
Chemically, dysprosium(3+) perchlorate is stable under dry conditions but may decompose upon heating or in the presence of strong reducing agents. Its chemical stability and reactivity are crucial for applications in catalysis, synthesis of new materials, and as a precursor for the preparation of dysprosium-containing compounds with specific magnetic and optical properties.
For detailed studies and references, see the research on electronic energy levels and photophysical characterization of dysprosium(III) complexes (Kofod, Arppe-Tabbara, & Sørensen, 2019), magnetic properties analysis (Ke et al., 2010), and studies on hydrolysis and structural chemistry (Vasca et al., 2004), among others.
Wissenschaftliche Forschungsanwendungen
Photonics Applications
- Scientific Field: Photonics
- Application Summary: Dysprosium(3+) ions doped oxyfluoro antimony borate glasses are used in photonics applications .
- Methods of Application: The glasses were prepared using a conventional melt-quenching technique . Dysprosium oxide-doped glasses with a composition of 60B2O3-10Sb2O3-10Al2O3-10NaF-(10-x) LiF-xDy2O3 (x = 0.1,0.5, 1.0,1.5,2.0,2.5 mol%) were used .
- Results: The absorption spectra were used to determine the oscillator strength of the Dy3+ absorption transitions as well as the bond created with the O−2 ion in the titled glass network . The PL emission spectrum shows two main strong emissions at blue(480nm), yellow (575nm) and one less emission at red (663nm) .
Ion-Selective Electrode
- Scientific Field: Analytical Chemistry
- Application Summary: Dysprosium(3+) perchlorate is used in the development of a Dysprosium(III) ion-selective electrode .
- Methods of Application: The ion-selective liquid membrane electrode comprises the dysprosium(III)-imprinted polymer (20 mg), polyvinyl chloride (75 mg), and plasticizer nitrophenyl octyl ether (80 mg) .
- Results: The electrode showed a Nernstian response of 19.3 mV dec −1 in the range of 10 −7 ∼ 10 −2 M .
Permanent Magnets
- Scientific Field: Material Science
- Application Summary: Dysprosium is used in neodymium‐iron‐boron (Neo) permanent magnets to improve the magnets’ resistance to demagnetization, and by extension, its high temperature performance .
- Methods of Application: Dysprosium is alloyed with other elements to form the permanent magnets .
- Results: The addition of Dysprosium enhances the high temperature performance of the magnets .
Glow-in-the-Dark Safety Markings
- Scientific Field: Material Science
- Application Summary: Dysprosium(3+) ions are used in the preparation of SrAl2O4: Eu2+, Dy3+ phosphor pigments for glow-in-the-dark safety markings .
- Methods of Application: The phosphor pigments are prepared by an optimized perchlorate-assisted combustion synthesis . Recipes with different oxidizer/fuel ratios were designed to create an in-situ reducing-reaction atmosphere and promote Eu3+ → Eu2+ reduction .
- Results: The pigments show a specific long-lasting, green emission . The sample with optimum emission characteristics was successfully tested in making glow-in-the-dark coatings applied to two different substrates and using pigment concentrations between 10 and 33% weight .
Nuclear Reactors
- Scientific Field: Nuclear Physics
- Application Summary: Dysprosium is used in the manufacture of control rods used for nuclear reactors . This is because dysprosium can absorb many neutrons without undergoing fission .
- Methods of Application: Dysprosium is incorporated into the control rods used in nuclear reactors .
- Results: The use of dysprosium in control rods helps to control the rate of fission in the reactor .
Data-storage Devices
- Scientific Field: Computer Science
- Application Summary: Dysprosium is used in data-storage devices .
- Methods of Application: Dysprosium is used in the manufacture of certain types of data-storage devices .
- Results: The use of dysprosium in these devices helps to enhance their data storage capabilities .
Safety And Hazards
Zukünftige Richtungen
Dysprosium(3+) perchlorate and related compounds have potential applications in various fields. For instance, lanthanide compounds, which include Dysprosium(3+) perchlorate, show high energy barriers to magnetic relaxation, leading to speculation about their use in molecular spintronic devices . Additionally, Dysprosium-doped strontium aluminate, prepared using perchlorate-assisted combustion synthesis, has been used to create phosphorescent pigments for glow-in-the-dark safety markings .
Eigenschaften
IUPAC Name |
dysprosium(3+);triperchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Dy/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDHOIIJUAAORW-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Dy+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3DyO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium(3+) perchlorate | |
CAS RN |
14017-53-9 |
Source


|
| Record name | Dysprosium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)











